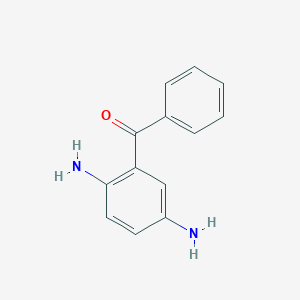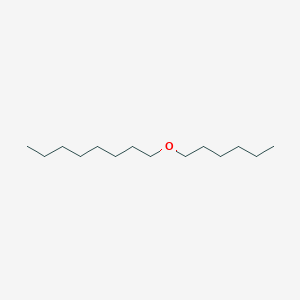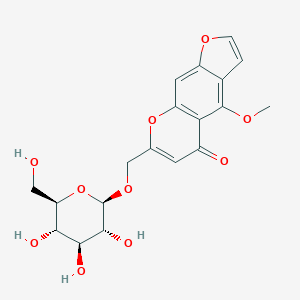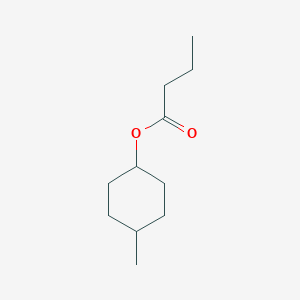
3,6-Diaminobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diaminobenzophenone: is an organic compound with the molecular formula C13H12N2O . It is also known by other names such as (2,5-Diaminophenyl)(phenyl)methanone and Benzophenone, 2,5-diamino . This compound is characterized by the presence of two amino groups attached to the benzene ring at the 2 and 5 positions, and a phenyl group attached to the carbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminobenzophenone typically involves the reaction of 2,5-diaminobenzoic acid with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate benzoyl ester , which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Diaminobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,5-dinitrobenzophenone.
Reduction: Formation of 2,5-diaminobenzhydrol.
Substitution: Formation of various substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
3,6-Diaminobenzophenone has a wide range of applications in scientific research, including:
Medicine: Research has explored its potential as an antiviral and antimalarial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Diaminobenzophenone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of farnesyltransferase , an enzyme involved in the post-translational modification of proteins. This inhibition disrupts the function of proteins that rely on farnesylation, leading to various biological effects . Additionally, its antiviral activity is attributed to its ability to bind to viral proteases, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
- 2-Aminobenzophenone
- 3,4-Diaminobenzophenone
- 4,4’-Diaminobenzophenone
Comparison: 3,6-Diaminobenzophenone is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. Compared to 2-Aminobenzophenone, which has only one amino group, this compound exhibits enhanced reactivity and potential for forming more complex derivatives . Similarly, while 3,4-Diaminobenzophenone has amino groups at different positions, the 2,5-configuration of this compound offers unique steric and electronic properties that influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
18330-94-4 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
(2,5-diaminophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
Clave InChI |
WJWKTVHKQDEXEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
Sinónimos |
2,5-diaminobenzophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)









![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)


